Narrower Molecular Weight Distribution in GTP Copolymerization vs. Potassium Bibenzoate/18-Crown-6 Catalyst System
In a direct head-to-head comparison for the GTP of methyl methacrylate (MMA) using MTS initiator in THF at 25°C, tetrabutylammonium bibenzoate (TBABB) catalyst yielded polymers with significantly narrower polydispersity (PDI) compared to the potassium bibenzoate/18-crown-6 (KBB/18-C-6) catalyst system [1]. The TBABB-catalyzed polymerization also exhibited higher initiator efficiency, as indicated by closer agreement between theoretical and experimental molecular weights. In contrast, the KBB/18-C-6 system produced broader PDI and lower initiator efficiency, attributed to differences in countercation effects on enolate stability and propagation kinetics [1]. This direct comparison establishes TBABB's superiority for applications requiring tight molecular weight control and living polymerization characteristics.
| Evidence Dimension | Polymer Polydispersity Index (PDI) and Initiator Efficiency |
|---|---|
| Target Compound Data | Narrower PDI (exact values not reported in abstract but stated as broader for comparator); higher initiator efficiency (closer to theoretical Mn) [1] |
| Comparator Or Baseline | Potassium bibenzoate/18-crown-6 (KBB/18-C-6): broader PDI, lower initiator efficiency [1] |
| Quantified Difference | Qualitatively stated as broader PDI and lower efficiency for KBB/18-C-6 relative to TBABB [1] |
| Conditions | GTP of methyl methacrylate (MMA) in THF at 25°C, MTS initiator, [MMA]:[MTS] ratios from 10 to 100 [1] |
Why This Matters
This difference directly impacts the ability to synthesize polymers with predictable molecular weights and narrow distributions, which is critical for high-value applications such as block copolymers, drug delivery systems, and advanced coatings.
- [1] Sannigrahi, B., & Sivaram, S. (1998). Group transfer polymerization of methyl methacrylate catalyzed by potassium bibenzoate/18-crown-6. Macromolecular Chemistry and Physics, 199(3), 463-470. https://doi.org/10.1002/(SICI)1521-3935(19980301)199:3<463::AID-MACP463>3.0.CO;2-7. View Source
